molecular formula C14H21N3O4 B6632990 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid

Cat. No.: B6632990
M. Wt: 295.33 g/mol
InChI Key: BKTDFJSRRKBMGL-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry and organic synthesis due to its structural complexity and potential biological activities.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-8-5-10(6-9-16)17-11(12(18)19)4-7-15-17/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTDFJSRRKBMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Pyrazole Ring Formation: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the Boc-protected piperidine with the pyrazole ring, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).

    Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the piperidine nitrogen.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Deprotected Amines: Resulting from Boc group removal.

    Substituted Pyrazoles: Depending on the nature of the substituents introduced.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Industrial Applications: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to active sites of enzymes and inhib

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